![molecular formula C11H18O3 B14032928 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,11-Dioxadispiro[324724]tridecan-2-OL is a complex organic compound with the molecular formula C11H16O3 It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diol with a diacid or diester under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohols. Substitution reactions can lead to the formation of spirocyclic halides or amines.
Applications De Recherche Scientifique
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL exerts its effects is not fully understood. its spirocyclic structure is believed to play a crucial role in its interactions with biological molecules. The compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Further research is needed to elucidate the precise pathways involved.
Comparaison Avec Des Composés Similaires
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL can be compared with other spirocyclic compounds, such as:
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
Spiro[3.2.47.24]tridecan-2-OL:
The presence of the hydroxyl group and oxygen atoms in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
8,11-dioxadispiro[3.2.47.24]tridecan-2-ol |
InChI |
InChI=1S/C11H18O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h9,12H,1-8H2 |
Clé InChI |
UJLCTIBYYUSJTH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC13CC(C3)O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


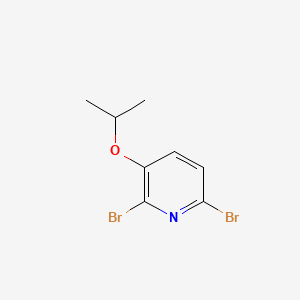
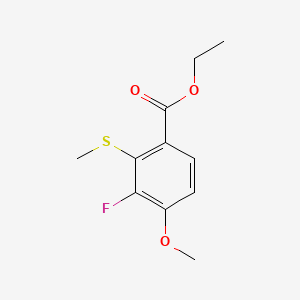
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
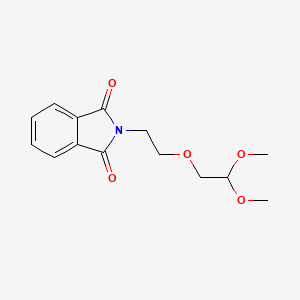
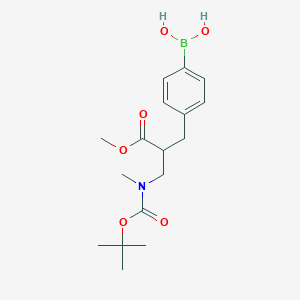
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)


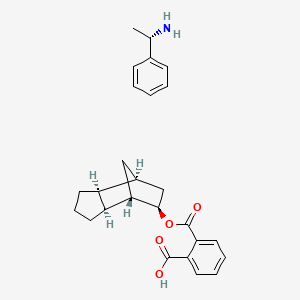
![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)


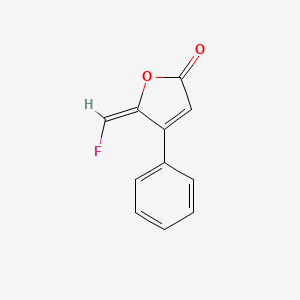
![3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
